molecular formula C33H40GdN3Na3O15P B1198095 Gadofosveset

Gadofosveset

Cat. No.: B1198095
M. Wt: 975.9 g/mol
InChI Key: PIZALBORPSCYJU-QSQMUHTISA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadofosveset trisodium is a gadolinium-based magnetic resonance imaging (MRI) contrast agent classified as an intravascular or "blood pool" agent. Its primary research application is in magnetic resonance angiography (MRA) for the detailed study of vascular systems. The core value of this compound for researchers lies in its unique mechanism of action: it binds reversibly to serum albumin in the blood . This albumin binding confers three significant properties. First, it markedly increases T1 relaxivity (by 5- to 10-fold compared to conventional agents), leading to a much stronger signal enhancement per unit of concentration . Second, it prolongs the agent's intravascular half-life, confining it largely within the blood pool and creating a long diagnostic window for high-resolution imaging that can last up to 60 minutes . Third, it reduces the volume of distribution, allowing for effective imaging at a lower recommended dose of 0.03 mmol/kg . These properties make this compound trisodium a powerful tool for preclinical and basic science research. It enables high-spatial-resolution, steady-state MRA of the vasculature, facilitates quantitative perfusion imaging, and shows promise as a potential marker for vascular permeability in studies of diseases like atherosclerosis and myocardial infarction, where endothelial integrity is compromised . This compound is supplied at a concentration of 0.25 mmol/mL and is eliminated from the body primarily via renal excretion . This product is for Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Synonyms

gadofosveset
gadofosveset trisodium
MS 325
MS-325
Vasovist

Origin of Product

United States

Preparation Methods

Chelation Reaction

The core step involves reacting fosveset (a DTPA derivative substituted with a diphenylcyclohexyl-phosphate group) with gadolinium oxide (Gd2O3\text{Gd}_2\text{O}_3) in an aqueous medium. The reaction proceeds as follows:

Fosveset+Gd2O3This compound intermediate+H2O\text{Fosveset} + \text{Gd}2\text{O}3 \rightarrow \text{this compound intermediate} + \text{H}_2\text{O}

Key conditions include:

  • Temperature : 50–70°C to accelerate reaction kinetics without degrading the ligand.

  • Molar ratio : A 1:1 molar ratio of fosveset to gadolinium ensures complete chelation, minimizing free gadolinium ions.

  • pH : Maintained at 6.0–7.0 using sodium hydroxide (NaOH\text{NaOH}) to stabilize the gadolinium-ligand complex.

Salt Formation

The intermediate product is treated with sodium hydroxide to form the trisodium salt:

This compound intermediate+3NaOHThis compound trisodium+H2O\text{this compound intermediate} + 3\text{NaOH} \rightarrow \text{this compound trisodium} + \text{H}_2\text{O}

This step ensures the final product’s solubility and ionic stability.

Purification and Impurity Control

Chromatographic Purification

Post-synthesis, the crude product undergoes column chromatography to remove unreacted ligands, free gadolinium, and byproducts:

  • Stationary phase : Silica gel or reverse-phase C18 resin.

  • Mobile phase : A gradient of acetonitrile and water (pH 7.4).

  • Key impurity targets : Free Gd³⁺ (<0.1 ppm) and fosveset ligand (<0.5% w/w).

Lyophilization

The purified solution is lyophilized to obtain a powder with <1% residual moisture, critical for long-term stability.

Formulation and Stabilization

Solution Preparation

This compound trisodium is reconstituted as an injectable solution (244 mg/mL, 0.25 mmol/L) in phosphate-buffered saline (PBS) or albumin-containing buffers to mimic physiological conditions.

Parameter Specification
Concentration0.25 mmol/L
pH6.5–8.0
Osmolality700–950 mOsm/kg
Temperature stabilityStable at 37°C for 24 hours

Excipient Addition

A small amount of free fosveset ligand (0.1% w/w) is added to scavenge residual free gadolinium, ensuring compliance with toxicity thresholds.

Quality Control and Analytical Methods

Purity Assessment

  • High-performance liquid chromatography (HPLC) : Quantifies fosveset (retention time: 12.3 min) and this compound (retention time: 15.8 min).

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Detects free Gd³⁺ at sub-ppm levels.

Relaxivity Testing

Relaxivity (r1r_1) is measured at magnetic field strengths to validate efficacy:

Field Strength This compound r1r_1 (mM⁻¹s⁻¹) Gd-DTPA r1r_1 (mM⁻¹s⁻¹)
0.47 T28–473.8
1.5 T19–284.1
3.0 T10–193.7

The 5–12× higher relaxivity of this compound stems from albumin binding, which slows molecular rotation.

Challenges and Optimization

Avoiding Free Gadolinium

Residual Gd³⁺ is minimized by:

  • Using a 10% molar excess of fosveset during chelation.

  • Implementing post-synthesis ligand addition.

Hydration State Control

This compound is produced as a monohydrate or anhydrous form . Lyophilization at −50°C and 0.01 mBar yields the monohydrate, while thermal drying (40°C, vacuum) produces the anhydrous form .

Chemical Reactions Analysis

Types of Reactions: Gadofosveset primarily undergoes complexation reactions due to its gadolinium core. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the synthesis is this compound trisodium, which is used as a contrast agent in MRA .

Scientific Research Applications

Key Applications

2.1 Magnetic Resonance Angiography (MRA)
Gadofosveset is primarily used for MRA, which allows for the non-invasive visualization of blood vessels. It has shown significant advantages in assessing various vascular conditions:

  • Detection of Vascular Stenosis and Aneurysms : Studies indicate that this compound-enhanced MRA has high sensitivity (97%-100%) and specificity (96%-100%) for detecting high-grade stenosis in different vascular territories, including carotid and renal arteries .
  • Pulmonary Embolism Assessment : this compound has been utilized to assess pulmonary arteries for embolism, providing a non-invasive alternative to traditional CT scans .

2.2 Evaluation of Peripheral Vascular Disease
this compound is effective in evaluating peripheral vascular disease, offering enhanced image quality and spatial resolution that aids in detecting stenoses more accurately than conventional methods . Its prolonged intravascular residence time allows for steady-state imaging, which can be crucial for detailed vascular assessments.

2.3 Breast Cancer Imaging
Emerging research suggests potential applications of this compound in breast cancer diagnostics. Its ability to enhance the visualization of blood flow may assist in identifying malignant lesions through dynamic contrast-enhanced MRI techniques .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic profile is characterized by its binding to serum albumin, which results in a longer circulation time within the bloodstream compared to other gadolinium-based agents. This property allows for better image quality during MRA due to increased signal intensity and reduced background noise.

  • Safety : Clinical trials have demonstrated that this compound is well-tolerated with a low incidence of adverse effects, making it a safe option for patients undergoing MRI procedures .

Comparative Efficacy

A comparative analysis between this compound and traditional gadolinium-based contrast agents shows that this compound provides superior imaging capabilities due to its higher relaxivity and longer intravascular residence time. This results in improved first-pass image quality and facilitates equilibrium-phase imaging techniques that can enhance spatial resolution further .

FeatureThis compoundTraditional Agents
RelaxivityHigherLower
Intravascular Residence TimeProlongedShorter
Sensitivity for Stenosis97%-100%Varies
Specificity for Stenosis96%-100%Varies

Case Studies

Several case studies highlight the successful application of this compound in clinical practice:

  • Case Study 1 : A patient with suspected renal artery stenosis underwent this compound-enhanced MRA, which provided clear visualization of the renal arteries and confirmed the diagnosis with high accuracy.
  • Case Study 2 : In a cohort study assessing patients with peripheral artery disease, this compound-enhanced imaging demonstrated superior detection rates of critical stenoses compared to standard angiographic techniques.

Mechanism of Action

Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time (T1) of water protons. The result is an increase in the signal intensity (brightness) of blood during MRA, allowing for clearer imaging of blood vessels .

Comparison with Similar Compounds

Pharmacokinetic and Mechanistic Differences
Compound Class Albumin Binding Intravascular Residence Time Elimination Pathway
Gadofosveset Blood pool (linear) Reversible (~60–85%) ~10 minutes Renal/hepatobiliary
Gadobenate Dimeglumine Extracellular (linear) Partial (~3–5%) <1 minute (first-pass) Renal/hepatobiliary
Gadopentetate Dimeglumine Extracellular (linear) None <1 minute Renal
Gadobutrol Extracellular (macrocyclic) None <1 minute Renal
Ferumoxytol Iron oxide (blood pool) None Hours to days Reticuloendothelial system

Key Insights :

  • Albumin Binding: this compound’s reversible albumin binding increases its relaxivity (r1 = 18–20 mmol⁻¹s⁻¹ at 1.5T) compared to non-binding agents like Gd-DTPA (r1 = 4.1 mmol⁻¹s⁻¹) . This property enables high signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) in vascular imaging .
  • Blood Pool vs. Extracellular Agents: Unlike extracellular agents (e.g., Gd-DTPA, gadobutrol), this compound remains intravascular, making it ideal for steady-state imaging of slow-flow vessels . Ferumoxytol, a non-gadolinium alternative, provides prolonged enhancement but lacks T1-shortening effects .
Relaxivity and Field Strength Performance

This compound’s relaxivity is field-strength dependent, with higher performance at lower fields:

Field Strength This compound (r1, mmol⁻¹s⁻¹) Gd-DTPA (r1, mmol⁻¹s⁻¹) Relative Increase
0.47T 28–47 3.8 8–12x
1.5T 19–28 4.1 5–7x
3.0T 10–19 3.7 3–5x

At high fields (≥3T), this compound’s relaxivity decreases, but techniques like spin locking (T1ρ) can enhance contrast by exploiting its macromolecular binding .

Limitations and Clinical Considerations
  • High-Field Imaging : Relaxivity declines at 3T+, necessitating dose adjustments or advanced techniques (e.g., spin locking) .
  • Manufacturing Discontinuation : Production halted in 2016, limiting availability . Alternatives like gadobenate dimeglumine are used despite linear structure concerns .

Q & A

Q. What experimental models are most effective for evaluating Gadofosveset’s binding affinity to serum albumin?

Methodological Answer:

  • Use in vitro assays such as equilibrium dialysis or fluorescence spectroscopy to quantify binding constants.
  • Employ isothermal titration calorimetry (ITC) for thermodynamic profiling of protein-ligand interactions.
  • Validate results with circular dichroism (CD) to confirm conformational changes in albumin post-binding.
  • Reference protocols from peer-reviewed studies on contrast agent characterization for reproducibility .

Q. What are the established protocols for assessing this compound’s stability under varying physiological pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC to monitor degradation products across pH gradients (e.g., pH 5.0–7.4).
  • Apply NMR spectroscopy to track structural integrity under simulated physiological environments.
  • Cross-reference stability data with pharmacopeial guidelines for contrast agents to ensure compliance .

Q. How do researchers standardize the measurement of this compound’s relaxivity in preclinical MRI studies?

Methodological Answer:

  • Use 7 Tesla MRI scanners with standardized pulse sequences (e.g., T1-weighted imaging) to minimize inter-study variability.
  • Calibrate relaxivity measurements using gadolinium concentration curves and control for temperature, magnetic field strength, and albumin concentration.
  • Document protocols in alignment with FDA preclinical imaging guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictions in reported relaxivity values of this compound under varying physiological conditions be resolved?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify confounding variables (e.g., albumin concentration, temperature).
  • Design controlled in vitro experiments using synthetic serum albumin to isolate pH and ionic strength effects.
  • Apply multivariate regression models to quantify the relative contribution of each variable to relaxivity discrepancies .

Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects of this compound in longitudinal preclinical studies?

Methodological Answer:

  • Use mixed-effects models to account for inter-subject variability in longitudinal data.
  • Apply Bayesian dose-response analysis to estimate toxicity thresholds while incorporating prior pharmacokinetic data.
  • Validate findings with Kaplan-Meier survival curves for time-to-event adverse outcomes (e.g., nephrogenic systemic fibrosis) .

Q. How can in vivo and in vitro discrepancies in this compound’s biodistribution data be reconciled?

Methodological Answer:

  • Conduct cross-validation studies using dynamic contrast-enhanced MRI (DCE-MRI) and radiolabeled tracer techniques (e.g., ⁹⁹mTc-Gadofosveset) in the same model system.
  • Employ compartmental modeling to simulate in vivo distribution kinetics and compare with in vitro binding assays.
  • Address confounding factors such as vascular permeability and interstitial pressure in vivo .

Data Contradiction and Validation

Q. What strategies mitigate biases in clinical trial data for this compound due to heterogeneous patient populations?

Q. How do researchers address conflicting evidence on this compound’s potential neurotoxicity in long-term studies?

Methodological Answer:

  • Design systematic reviews with strict inclusion/exclusion criteria to aggregate high-quality evidence.
  • Utilize toxicokinetic modeling to correlate gadolinium deposition levels with histopathological outcomes.
  • Incorporate biomarker panels (e.g., GFAP for astrocyte damage) to objectively quantify neurotoxicity .

Methodological Frameworks

Which frameworks (e.g., PICOT) are suitable for structuring clinical research questions on this compound?

Methodological Answer:

  • Apply the PICOT framework :
  • P opulation: Patients requiring contrast-enhanced MRI.
  • I ntervention: this compound administration.
  • C omparison: Other gadolinium-based contrast agents (GBCAs).
  • O utcome: Incidence of adverse events or diagnostic accuracy.
  • T ime: Short-term (24h) vs. long-term (1 year) follow-up.
    • Use this structure to define hypotheses and eligibility criteria in grant proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Gadofosveset
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Gadofosveset

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.